6-(1-Piperidinyl)-3-pyridinamine 3HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Piperidinyl)-3-pyridinamine 3HCl is a compound that features a piperidine ring attached to a pyridine ring, forming a heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Piperidinyl)-3-pyridinamine 3HCl typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. Common synthetic routes include:
Cyclization Reactions: Using intramolecular ring closure methods such as asymmetric synthesis, metal-catalyzed cyclization, and electrophilic cyclization.
Aza-Michael Reaction: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes such as:
Multicomponent Reactions: These reactions allow for the efficient synthesis of complex molecules by combining multiple reactants in a single step.
Hydrogenation and Cycloaddition: These methods are used to form the piperidine ring and attach it to the pyridine ring.
Chemical Reactions Analysis
Types of Reactions
6-(1-Piperidinyl)-3-pyridinamine 3HCl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
6-(1-Piperidinyl)-3-pyridinamine 3HCl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(1-Piperidinyl)-3-pyridinamine 3HCl involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Receptors: Interacting with specific receptors in the body to exert its effects.
Inhibiting Enzymes: Blocking the activity of certain enzymes involved in disease processes.
Modulating Pathways: Affecting various cellular pathways to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Pyridine: A six-membered heterocycle with one nitrogen atom, commonly used in organic synthesis.
Uniqueness
6-(1-Piperidinyl)-3-pyridinamine 3HCl is unique due to its combined piperidine and pyridine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-piperidin-1-ylpyridin-3-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13;;;/h4-5,8H,1-3,6-7,11H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWDXQCARUUJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.